AoPR1 protein
Description
Properties
CAS No. |
147954-47-0 |
|---|---|
Molecular Formula |
C9H7N |
Synonyms |
AoPR1 protein |
Origin of Product |
United States |
Scientific Research Applications
Plant Defense Mechanism
AoPR1 has been extensively studied for its role in enhancing plant resistance against pathogens. Research has shown that the expression of AoPR1 is significantly upregulated during pathogen attack, suggesting its involvement in the plant immune response.
- Case Study: In a study involving transgenic tobacco plants, the AoPR1 gene was fused with the beta-glucuronidase (GUS) reporter gene to analyze its expression. Results indicated that AoPR1 expression was localized to areas of pathogen invasion and wounding, highlighting its role in defense mechanisms .
Biotechnology Applications
The AoPR1 protein can be utilized in genetic engineering to develop disease-resistant crop varieties. By introducing the AoPR1 gene into susceptible plant species, researchers aim to enhance their resistance to various pathogens.
- Data Table: Potential Benefits of AoPR1 in Crop Improvement
| Application Area | Benefits | Example Crops |
|---|---|---|
| Disease Resistance | Enhanced resistance to fungal/bacterial pathogens | Tomato, Potato |
| Stress Tolerance | Improved resilience to environmental stressors (e.g., drought) | Wheat, Barley |
| Yield Improvement | Increased crop yields under pathogen pressure | Asparagus, Rice |
Molecular Biology Research
The study of AoPR1 also contributes to understanding gene regulation and expression during stress responses in plants. The regulatory sequences associated with AoPR1 have been identified and characterized, providing insights into the mechanisms governing plant responses to environmental challenges.
- Case Study: Researchers utilized inverse polymerase chain reaction (IPCR) techniques to isolate and analyze the cis-acting regulatory sequences of the AoPR1 gene. This study revealed significant regulatory elements that control the expression of AoPR1 during stress responses .
Future Directions and Implications
The applications of this compound extend beyond basic research into practical agricultural solutions. Continued exploration of its role can lead to:
- Development of genetically modified crops with enhanced disease resistance.
- Better understanding of plant immune responses, which can inform breeding programs.
- Insights into the molecular pathways involved in stress tolerance.
Comparison with Similar Compounds
AoPR1 vs. Constitutive Promoters (e.g., 35S CaMV)
The 35S promoter from the cauliflower mosaic virus drives strong, ubiquitous expression of transgenes but lacks spatial or temporal regulation.
Key Findings :
- Transgenic cotton expressing cry1Ac under AoPR1 achieved 80–100% larval mortality of Helicoverpa armigera and Spodoptera littoralis within 48 hours, comparable to 35S-driven systems .
- AoPR1’s targeted expression reduces toxin persistence in the environment, aligning with resistance management strategies .
AoPR1 vs. Other Wound-Inducible PR Promoters
Other PR promoters, such as those from tobacco (Nicotiana tabacum) or rice (Oryza sativa), share functional similarities but differ in regulatory elements and efficacy.
Key Findings :
Structural and Functional Comparison with PR1 Homologs
PR1 proteins across plant species share a conserved β-1,3-glucanase-like structure but differ in subcellular localization and induction triggers.
Key Findings :
- AoPR1’s intracellular localization limits its direct antimicrobial activity but synergizes with phenylpropanoid-derived metabolites for physical barrier formation .
- AtPR1 and TaPR1 are secreted proteins, offering broader but less targeted pathogen inhibition .
Preparation Methods
Plant Growth and Induction of AoPR1 Expression
AoPR1 is constitutively expressed in asparagus tissues during development but is highly upregulated by wounding, pathogen challenge, or salicylic acid treatment. For native extraction, asparagus plants are cultivated under controlled greenhouse conditions. Induction is achieved through mechanical wounding (e.g., leaf abrasion) or foliar application of 1–5 mM salicylic acid, which enhances promoter activity by 3- to 5-fold within 24–48 hours. Tissues showing developmental lignification, such as stems and roots, are prioritized due to their higher basal AoPR1 levels.
Tissue Homogenization and Protein Extraction
Post-induction, tissues are flash-frozen in liquid nitrogen to preserve protein integrity. Grinding is performed using a pre-chilled mortar and pestle, with liquid nitrogen added intermittently to prevent thawing. The homogenate is suspended in an extraction buffer containing:
-
50 mM Tris-HCl (pH 7.5)
-
150 mM NaCl
-
2% (w/v) polyvinylpyrrolidone (PVP) to bind phenolic compounds
-
1 mM phenylmethylsulfonyl fluoride (PMSF) as a protease inhibitor.
The slurry is centrifuged at 12,000 × g for 20 minutes at 4°C to pellet cellular debris. Supernatants are filtered through Miracloth to remove residual particulates.
Purification Techniques
Initial purification employs ammonium sulfate precipitation (30–60% saturation) to concentrate proteins. The precipitate is dialyzed against 20 mM sodium phosphate buffer (pH 6.0) and subjected to ion-exchange chromatography using a CM-Sepharose column. AoPR1 elutes at ~250 mM NaCl, as confirmed by SDS-PAGE and Western blotting with anti-AoPR1 antibodies. Final polishing is achieved via size-exclusion chromatography (Superdex 75), yielding >90% purity.
Table 1: Yield and Purity Across Native Purification Stages
| Step | Total Protein (mg) | AoPR1 Concentration (mg/mL) | Purity (%) |
|---|---|---|---|
| Crude Extract | 450 | 0.8 | <5 |
| Ammonium Sulfate | 120 | 2.1 | 15–20 |
| Ion-Exchange | 35 | 4.5 | 60–70 |
| Size-Exclusion | 12 | 5.0 | >90 |
Recombinant Expression Systems for AoPR1
Cloning and Vector Construction
The AoPR1 gene (GenBank accession: X67621) is amplified from asparagus cDNA using primers flanking the 486-bp open reading frame. For constitutive expression in Escherichia coli, the gene is cloned into pET-28a(+) with an N-terminal His-tag. In plant systems (e.g., transgenic tobacco), the native AoPR1 promoter (−874 to +31 bp) drives expression in binary vectors like pBI121.
Expression in Host Organisms
-
Bacterial Systems : BL21(DE3) E. coli transformed with pET-28a-AoPR1 are induced with 0.5 mM IPTG at OD<sub>600</sub> = 0.6. Cells are lysed via sonication in 50 mM NaH<sub>2</sub>PO<sub>4</sub> (pH 8.0), 300 mM NaCl, and 10 mM imidazole.
-
Plant Systems : Tobacco leaf disks are transformed via Agrobacterium tumefaciens (strain LBA4404) and selected on kanamycin. AoPR1 expression is induced by wounding or 1 mM salicylic acid.
Purification of Recombinant AoPR1
His-tagged AoPR1 from E. coli is purified using Ni-NTA affinity chromatography, eluting with 250 mM imidazole. Plant-derived AoPR1 requires additional steps due to lower abundance: affinity chromatography with anti-AoPR1 IgG-coupled resin, followed by gradient elution (pH 2.8 glycine buffer).
Table 2: Comparison of Recombinant Expression Systems
| Parameter | E. coli System | Transgenic Tobacco System |
|---|---|---|
| Expression Level | 15–20 mg/L | 2–4 mg/kg fresh weight |
| Time to Harvest | 24–48 hours | 4–6 weeks |
| Endotoxin Contamination | Possible | None |
| Functional Activity | 80–90% | 95–100% |
Characterization and Validation of AoPR1
Electrophoretic and Immunoblot Analysis
SDS-PAGE under reducing conditions reveals a ~17 kDa band consistent with AoPR1’s molecular weight. Western blotting with polyclonal antibodies confirms identity, while 2D electrophoresis (pH 4–7 IPG strips) resolves isoforms differing in phosphorylation.
Mass Spectrometry and Structural Confirmation
MALDI-TOF mass spectrometry of tryptic digests identifies peptides matching the predicted AoPR1 sequence (e.g., m/z 1567.8 corresponding to residues 45–58). Circular dichroism (CD) spectroscopy shows a secondary structure comprising 40% α-helix and 20% β-sheet, characteristic of PR-10 proteins.
Functional Activity Assays
AoPR1’s ribonuclease activity is quantified using yeast tRNA as substrate. Reactions containing 1 µM AoPR1 degrade 60–70% of tRNA within 30 minutes at 30°C, measured via absorbance at 260 nm. Antimicrobial activity is tested against Fusarium oxysporum, showing 50% inhibition of hyphal growth at 100 µg/mL.
Challenges and Optimization Strategies
Q & A
Q. What is the functional role of the AoPR1 promoter in plant defense mechanisms, and how is it experimentally validated?
The AoPR1 promoter is a wound-inducible regulatory element activated by mechanical damage, pathogen invasion, or hydrogen peroxide treatment. Its role in insect-resistant transgenic plants (e.g., cotton) involves driving localized expression of insecticidal proteins (e.g., cry1Ac) at insect biting sites. Experimental validation includes:
- Agrobacterium-mediated transformation of cotton cultivars with AoPR1-cry1Ac constructs.
- Bioassays using larvae (e.g., Spodoptera exigua) to measure mortality rates in transgenic vs. wild-type plants.
- qRT-PCR/Western blotting to quantify cry1Ac expression post-wounding .
Q. How do researchers design experiments to assess AoPR1's wound-responsive activity in transgenic plants?
A robust experimental framework involves:
- Controlled wounding (e.g., mechanical damage) to trigger promoter activity.
- Time-course analysis to measure cry1Ac protein accumulation (e.g., 24–72 hours post-wounding).
- Comparative analysis across plant tissues (e.g., leaves vs. stems) to confirm spatial specificity .
Q. What are the standard methods to confirm successful integration of AoPR1-driven constructs in plant genomes?
Key methodologies include:
- PCR amplification of transgene-specific sequences.
- Southern blotting to verify single-copy insertion events.
- Expression profiling via ELISA or fluorescence-based assays for cry1Ac detection .
Advanced Research Questions
Q. How can conflicting data on cry1Ac expression levels in AoPR1-transgenic plants be resolved?
Discrepancies may arise due to:
- Variable wounding protocols (intensity/duration) affecting promoter activation.
- Environmental factors (e.g., temperature, humidity) influencing protein stability. Mitigation strategies:
- Standardized wounding assays with calibrated tools (e.g., automated leaf puncturing).
- Cross-validation using orthogonal techniques (e.g., SPR for protein interaction kinetics and CD for structural integrity) .
Q. What computational and experimental approaches optimize AoPR1-driven expression for non-model plant species?
Advanced strategies include:
- Promoter engineering via CRISPR/Cas9 to enhance inducibility.
- Cross-species homology modeling to predict AoPR1 compatibility (limited by divergent genetic architectures in non-model species).
- High-throughput screening of transgenic lines using DLS or SEC for protein aggregation analysis .
Q. How do researchers address ecological concerns about unintended cry1Ac expression in non-target tissues?
Methodological safeguards:
- Tissue-specific RNA-seq to map off-target expression.
- Soil microbiome assays to assess cry1Ac leakage into the environment.
- Field trials comparing transgenic and wild-type plant phenotypes under biotic stress .
Q. What quantitative frameworks analyze the trade-off between insect resistance and plant fitness in AoPR1-transgenic crops?
Integrate:
- Growth metrics (biomass, root length) under controlled vs. field conditions.
- Metabolomic profiling to detect stress-related metabolites (e.g., jasmonates).
- Multi-omics correlation networks linking cry1Ac expression to physiological trade-offs .
Methodological Resources
- Protein interaction analysis : Surface plasmon resonance (SPR) for kinetic parameter determination .
- Structural characterization : Circular dichroism (CD) and analytical SEC for folding/stability studies .
- Data repositories : UniProt for cross-referencing AoPR1 homologs and functional annotations .
Key Challenges in AoPR1 Research
- Reproducibility : Standardize wounding protocols and environmental conditions .
- Data integration : Combine transcriptomic, proteomic, and phenotypic datasets .
- Ethical compliance : Adhere to biosafety guidelines for transgenic plant trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
